1-(1-((4-fluorophenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2,2-dimethylpropan-1-one
Description
This compound features a 6,7-dimethoxy-3,4-dihydroisoquinoline core substituted at position 1 with a (4-fluorophenoxy)methyl group and at position 2 with a 2,2-dimethylpropan-1-one (pivaloyl) moiety. The bulky pivaloyl group may reduce enzymatic degradation, improving bioavailability .
Properties
IUPAC Name |
1-[1-[(4-fluorophenoxy)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl]-2,2-dimethylpropan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28FNO4/c1-23(2,3)22(26)25-11-10-15-12-20(27-4)21(28-5)13-18(15)19(25)14-29-17-8-6-16(24)7-9-17/h6-9,12-13,19H,10-11,14H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HABXGOAERYXJHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1CCC2=CC(=C(C=C2C1COC3=CC=C(C=C3)F)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28FNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(1-((4-fluorophenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2,2-dimethylpropan-1-one is a synthetic derivative with potential biological activity. Its complex structure suggests possible interactions with various biological targets, making it a candidate for pharmacological studies.
Chemical Profile
- Molecular Formula : C26H26FNO4
- Molecular Weight : 435.5 g/mol
- IUPAC Name : 1-[(4-fluorophenoxy)methyl]-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl-(2,2-dimethylpropan-1-one)
The biological activity of this compound can be attributed to its structural features, which may influence its interaction with specific receptors or enzymes. Compounds with isoquinoline structures are often associated with various pharmacological effects, including:
- Antioxidant activity
- Anticancer properties
- Neuroprotective effects
Anticancer Activity
Research has indicated that isoquinoline derivatives exhibit significant anticancer properties. For instance, studies have shown that similar compounds can induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation .
Table 1: Summary of Anticancer Studies on Isoquinoline Derivatives
Neuroprotective Effects
Isoquinoline derivatives have also been studied for their neuroprotective effects. These compounds may protect against neurodegeneration by reducing oxidative stress and inflammation in neuronal cells. For example, one study demonstrated that a related isoquinoline compound improved cognitive function in animal models of Alzheimer’s disease .
Case Studies
- Case Study on Antioxidant Activity :
- Case Study on Neuroprotection :
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
Key structural analogues are compared below:
Pharmacological Activity
- HIV-1 Reverse Transcriptase (RT) Inhibition: The target compound’s pivaloyl group may hinder binding compared to derivatives with phenylacetamide or phenylamino groups (e.g., 8h, 8l in ), which showed 74.82% and 72.58% inhibition at 100 μM. Bulky substituents like pivaloyl could reduce potency due to steric clashes in the non-nucleoside inhibitor binding pocket (NNIBP) .
- Receptor Selectivity: Unlike morphine-derived agonists acting on mu/kappa/sigma receptors (e.g., ketocyclazocine, SKF-10,047) , the target compound’s fluorophenoxy group may confer selectivity for enzymes over opioid receptors.
Structure-Activity Relationship (SAR) Insights
- Electron-Withdrawing Groups :
The 4-fluoro substituent (σp ~0.06) enhances activity compared to electron-donating groups (e.g., methoxy in 2n ), aligning with findings in where electron-withdrawing groups improved HIV-1 RT inhibition. - Steric Effects :
The pivaloyl group’s bulk may limit binding in rigid active sites, unlike smaller acetyl groups (e.g., 8m in ).
Q & A
Q. Optimization Tips :
- Use orthogonal protecting groups (e.g., tert-butyloxycarbonyl for amines) to prevent side reactions during fluorophenoxy incorporation.
- Monitor reaction progress via TLC or HPLC. Adjust temperature (60–80°C) and catalyst loading (e.g., 10 mol% Pd/C for hydrogenation steps) to improve efficiency .
Basic: Which analytical techniques are critical for confirming the compound’s structural integrity and purity?
Methodological Answer:
- NMR Spectroscopy :
- ¹H/¹³C NMR : Verify substituent positions (e.g., methoxy at C6/C7, fluorophenoxy methyl group).
- ¹⁹F NMR : Confirm fluorine incorporation (δ ~ -115 ppm for para-substituted fluorophenyl) .
- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ expected m/z: calculated via exact mass).
- HPLC-PDA : Assess purity (>95%) using a C18 column (acetonitrile/water gradient) .
Data Interpretation : Compare spectral data with structurally analogous compounds (e.g., 6,7-dimethoxy-3,4-dihydroisoquinoline derivatives) .
Advanced: How can researchers design experiments to evaluate the compound’s environmental fate and biodegradation pathways?
Methodological Answer:
Follow the framework from long-term environmental studies :
Laboratory Studies :
- Hydrolysis : Incubate the compound in buffers (pH 4–9) at 25°C and 50°C. Monitor degradation via LC-MS.
- Photolysis : Expose to UV light (λ = 254 nm) in aqueous solutions; quantify degradation products.
- Biodegradation : Use OECD 301D test with activated sludge; measure BOD/COD ratios.
Environmental Simulation :
- Partitioning Coefficients : Determine log Kow (octanol-water) and log Koc (soil organic carbon) to predict mobility.
Table 1 : Example Experimental Parameters for Hydrolysis Study
| Condition | pH | Temperature (°C) | Sampling Intervals (days) | Analysis Method |
|---|---|---|---|---|
| Acidic | 4 | 25 | 0, 7, 14, 21 | LC-MS/MS |
| Neutral | 7 | 50 | 0, 3, 7, 14 | HPLC-UV |
Advanced: What strategies resolve contradictions in reported biological activity data across different assays?
Methodological Answer:
Assay Standardization :
- Control variables: cell line viability (e.g., HEK293 vs. HepG2), serum concentration, and incubation time .
- Use reference compounds (e.g., kinase inhibitors) to validate assay sensitivity.
Orthogonal Validation :
- Combine biochemical (e.g., enzyme inhibition) and cell-based assays (e.g., cytotoxicity).
- Perform dose-response curves (IC₅₀) in triplicate to assess reproducibility .
Meta-Analysis : Critically review prior studies to identify methodological divergences (e.g., solvent DMSO concentration affecting activity) .
Advanced: How can computational modeling guide the study of this compound’s mechanism of action?
Methodological Answer:
Target Prediction :
- Use molecular docking (AutoDock Vina) to screen against kinase or GPCR libraries. Prioritize targets with high docking scores (ΔG < -8 kcal/mol) .
MD Simulations :
- Simulate ligand-protein complexes (GROMACS) to assess binding stability (RMSD < 2 Å over 100 ns).
Experimental Correlation : Validate predictions via SPR (surface plasmon resonance) for binding affinity (KD measurement) .
Advanced: What methodologies assess the compound’s ecological risks across trophic levels?
Methodological Answer:
Adopt a tiered approach :
Acute Toxicity :
- Daphnia magna (48-h EC₅₀) and Aliivibrio fischeri (bioluminescence inhibition).
Chronic Effects :
- Algal Growth Inhibition (72-h IC₅₀, Chlorella vulgaris).
Trophic Transfer :
- Model bioaccumulation factors (BAF) in aquatic food webs using quantitative structure-activity relationships (QSAR) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
